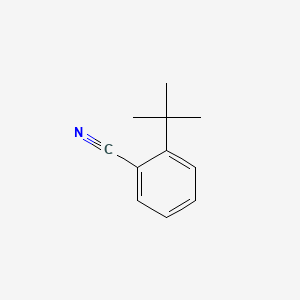

Benzonitrile, 2-(1,1-dimethylethyl)-

Description

Benzonitrile, 2-(1,1-dimethylethyl)- (IUPAC name: 2-tert-butylbenzonitrile) is a nitrile-substituted aromatic compound with a tert-butyl group at the ortho position of the benzene ring. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 145.23 g/mol . The SMILES notation is CC(C)(C)C1=CC=CC=C1C#N, and its InChIKey is RIDOCOLYIBIAKM-UHFFFAOYSA-N . This compound is characterized by steric hindrance due to the bulky tert-butyl group, which influences its reactivity and physical properties. While direct data on its melting/boiling points are unavailable in the provided evidence, its structural analogs offer insights into its behavior (discussed below).

Properties

IUPAC Name |

2-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDOCOLYIBIAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071615 | |

| Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68527-72-0 | |

| Record name | 2-(1,1-Dimethylethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Benzonitrile Derivatives

One common approach to prepare 2-(1,1-dimethylethyl)benzonitrile is through electrophilic aromatic substitution or metalation followed by alkylation:

Lithiation and Alkylation:

Starting from benzonitrile, ortho-lithiation can be achieved using strong bases such as tert-butyllithium (tert-BuLi), which is extremely pyrophoric and requires careful handling under inert atmosphere conditions. The lithiated intermediate at the ortho position can then be reacted with suitable electrophiles to install the tert-butyl group. This method requires strict control of temperature and atmosphere due to the sensitivity of tert-BuLi.-

- Treat benzonitrile with tert-BuLi at low temperature under inert atmosphere to generate the ortho-lithiated intermediate.

- Quench the reaction with an electrophile or directly with a tert-butyl source to yield 2-tert-butylbenzonitrile.

- Purify the product by recrystallization or chromatography.

Safety Note: tert-Butyllithium is highly reactive and pyrophoric; it must be handled with rigorous safety protocols, including the use of syringes or cannula transfer under inert gas.

Substitution of Halobenzonitriles with tert-Butyl Nucleophiles

Another synthetic route involves starting from 2-halobenzonitriles (e.g., 2-bromobenzonitrile or 2-iodobenzonitrile) and performing nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce the tert-butyl group.

Metal-Catalyzed Cross-Coupling:

Using palladium or nickel catalysts, 2-halobenzonitriles can undergo cross-coupling with tert-butyl organometallic reagents (e.g., tert-butylboronic acid or tert-butylmagnesium halides) to afford 2-tert-butylbenzonitrile.Advantages:

This approach allows for regioselective substitution and can be performed under milder conditions compared to direct lithiation.Limitations:

Requires access to halogenated benzonitrile precursors and suitable catalysts.

Summary Table of Preparation Methods

Research Findings and Notes

The lithiation approach is well-documented for introducing bulky alkyl groups ortho to nitrile functions but demands rigorous safety measures due to the pyrophoric nature of tert-butyllithium.

Cross-coupling methods offer a versatile and milder alternative, especially with advances in transition metal catalysis, though specific literature on tert-butyl coupling to benzonitrile is less abundant but conceptually straightforward.

Literature on 2-(alkyl(or aryl)sulfanyl)benzonitriles indicates that benzonitrile derivatives can be functionalized at the ortho position via nucleophilic substitution and cyclization reactions, suggesting potential synthetic flexibility in the benzonitrile scaffold.

No direct, single-step industrial-scale synthesis of 2-(1,1-dimethylethyl)benzonitrile was found, indicating that laboratory-scale methods involving lithiation or cross-coupling remain the primary routes.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 2-(1,1-dimethylethyl)-, undergoes various chemical reactions, including:

Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Hydrolysis: The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine) for halogenation.

Major Products Formed:

Reduction: 2-(1,1-Dimethylethyl)benzylamine.

Hydrolysis: 2-(1,1-Dimethylethyl)benzoic acid or 2-(1,1-Dimethylethyl)benzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzonitrile, 2-(1,1-dimethylethyl)-, has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the preparation of polymers and advanced materials.

Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical intermediates.

Agriculture: It is used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(1,1-dimethylethyl)-, depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of hydrogen atoms. In hydrolysis reactions, the nitrile group is converted to a carboxylic acid or amide through the addition of water molecules. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-tert-butylbenzonitrile, differing in substituent position, functional groups, or additional moieties:

Table 1: Structural Comparison

Key Observations:

- Substituent Position : The ortho-substituted tert-butyl group in 2-tert-butylbenzonitrile creates greater steric hindrance compared to para-substituted analogs like 4-isopropylbenzonitrile .

- Complex Derivatives: Bunitrolol hydrochloride incorporates a hydroxypropoxy linker and a tertiary amino group, enabling its use as a β-blocker (antihypertensive agent) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | logP | PSA (Ų) |

|---|---|---|---|---|---|

| 2-tert-Butylbenzonitrile | N/A | N/A | N/A | ~3.0* | 23.79 |

| 4-Isopropylbenzonitrile | N/A | N/A | N/A | ~2.8* | 23.79 |

| Bunitrolol Hydrochloride | 414.2 | 163–165 | 1.09 | 2.88 | 65.28 |

| 5-((tert-Butyldimethylsilyl)oxy)-2-(dioxaborolan-2-yl)benzonitrile | 414.1 (Predicted) | N/A | 1.01 (Predicted) | N/A | 55.02 |

*Estimated based on structural analogs.

Key Observations:

- Polar Surface Area (PSA): Bunitrolol hydrochloride has a high PSA (65.28 Ų) due to its hydroxyl and amino groups, enhancing water solubility and bioavailability .

- Thermal Stability : The tert-butyl group in 2-tert-butylbenzonitrile likely increases thermal stability compared to smaller substituents (e.g., isopropyl) .

- Pharmaceutical Relevance : Bunitrolol’s hydrochloride salt form improves solubility for therapeutic use, demonstrating how functionalization tailors compounds for specific applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1,1-dimethylethyl)benzonitrile, and how can intermediates be characterized?

- Methodology :

- Nucleophilic substitution : React 2-fluorobenzonitrile with tert-butoxide under anhydrous conditions (e.g., DMF, 80°C) to introduce the tert-butyl group .

- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with tert-butylboronic acid derivatives .

- Characterization : Employ NMR (¹H/¹³C) to confirm tert-butyl integration (δ ~1.3 ppm for 9H) and nitrile presence (C≡N stretch at ~2230 cm⁻¹ in IR ). Mass spectrometry (EI-MS) should show [M]⁺ at m/z 175 .

Q. What are the critical physical properties of 2-(1,1-dimethylethyl)benzonitrile for experimental design?

- Key Data :

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 258°C | Distillation |

| Density | 0.94 g/mL | Pycnometry (25°C) |

| Refractive Index | 1.507 | Abbe refractometer |

- Storage : Store in sealed containers under inert gas (N₂/Ar) at room temperature to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence reaction kinetics in radical-mediated processes?

- Approach :

- Use pulse radiolysis to measure rate constants for reactions with peroxyl radicals (e.g., k ~10⁶ M⁻¹s⁻¹). Compare with unsubstituted benzonitrile to quantify steric hindrance .

- Computational modeling : Apply density functional theory (DFT) to analyze transition-state geometries and steric maps (e.g., using NBO analysis) .

Q. What strategies resolve contradictions in pharmacological activity data for derivatives like Bunitrolol hydrochloride?

- Case Study : Bunitrolol (a β-blocker derived from 2-(1,1-dimethylethyl)benzonitrile) shows variability in receptor binding affinity.

- Methodology :

- Chiral separation : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers and test activity separately .

- In-vivo vs. in-vitro assays : Address discrepancies by correlating plasma protein binding (e.g., via equilibrium dialysis) with cellular uptake kinetics .

Q. How can computational models predict the stability of 2-(1,1-dimethylethyl)benzonitrile under oxidative conditions?

- Protocol :

- Perform accelerated stability testing (40°C/75% RH for 6 months) and validate with LC-MS to detect degradation products (e.g., benzoic acid derivatives).

- Use molecular dynamics simulations (AMBER/CHARMM force fields) to model oxidation pathways and identify vulnerable sites (e.g., nitrile group) .

Data Contradiction Analysis

Q. Why do reported melting points for hydrochloride salts (e.g., Bunitrolol HCl) vary across studies?

- Resolution :

- Polymorphism screening : Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms.

- Hydration effects : Thermogravimetric analysis (TGA) can distinguish anhydrous (m.p. 163–165°C) vs. monohydrate forms .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.